

In-depth Technical Guide: Thalidomide-O-amido-PEG3-C2-NH2 TFA

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Compound of Interest

Compound Name: **Thalidomide-O-amido-PEG3-C2-NH2 TFA**

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A Core Building Block for Targeted Protein Degradation

This technical guide provides a comprehensive overview of the structure, function, and application of **Thalidomide-O-amido-PEG3-C2-NH2 TFA**, a pivotal component for researchers, scientists, and drug development professionals engaged in the field of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

Thalidomide-O-amido-PEG3-C2-NH2 TFA is a heterobifunctional molecule that serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a flexible linker with a terminal amine for further conjugation.

Molecular Formula: C₂₅H₃₁F₃N₄O₁₁ Molecular Weight: 620.53 g/mol CAS Number: 1957236-21-3

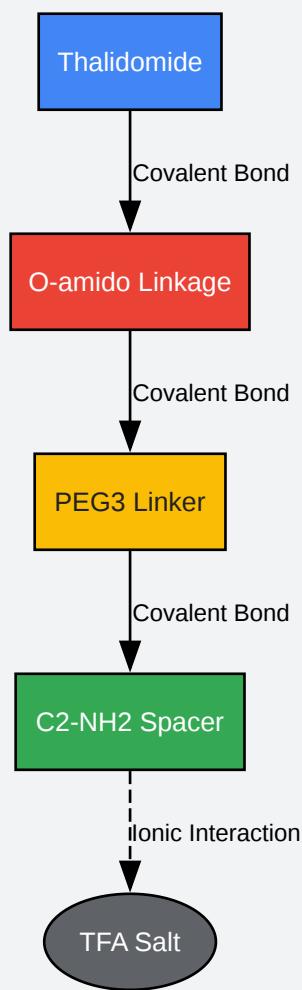
The structure can be dissected into the following key functional units:

- Thalidomide Moiety: The N-phthaloyl glutarimide core of thalidomide is responsible for binding to the Cereblon (CRBN) E3 ubiquitin ligase.^[1] The (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer.^[2]

- **O-amido Linkage:** An ether linkage from the thalidomide aromatic ring is connected to an acetamide group, providing a stable connection point for the linker.
- **PEG3 Linker:** A tri-ethylene glycol (PEG3) unit enhances the molecule's solubility and provides the necessary length and flexibility for the PROTAC to span the distance between the target protein and the E3 ligase.
- **C2-NH₂ Spacer:** A two-carbon (ethyl) spacer terminates in a primary amine (-NH₂). This amine serves as a crucial reactive handle for the covalent attachment of a ligand designed to bind a specific protein of interest, typically through amide bond formation.
- **Trifluoroacetic Acid (TFA) Salt:** The molecule is supplied as a TFA salt, which improves its stability and handling as a solid.

Below is a diagram illustrating the components of the molecule.

Thalidomide-O-amido-PEG3-C2-NH2 TFA Structure



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Caption: Key components of the **Thalidomide-O-amido-PEG3-C2-NH2 TFA** molecule.

Function in Targeted Protein Degradation

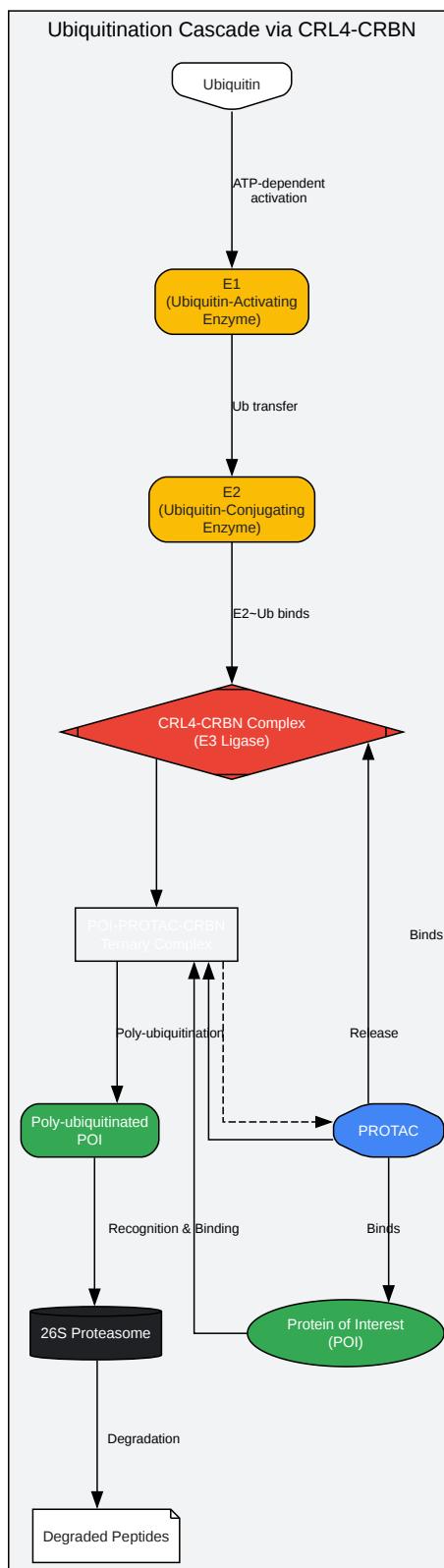
This molecule is a fundamental building block in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The thalidomide portion of the molecule binds to CCRN, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[3][4]

The general mechanism of action for a PROTAC synthesized from this building block is as follows:

- Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the conjugated ligand) and the CRBN E3 ligase (via the thalidomide moiety), forming a ternary POI-PROTAC-CRBN complex.
- Ubiquitination: This proximity induces the CRL4-CRBN complex to poly-ubiquitinate the target protein, marking it for destruction.
- Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome.
- Catalytic Cycle: The PROTAC is then released and can induce the degradation of another target protein molecule.

CRL4-CRBN Signaling Pathway

The CRL4-CRBN complex is a key player in the ubiquitin-proteasome pathway. The following diagram illustrates the ubiquitination cascade leading to protein degradation.



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Caption: CRL4-CRBN mediated ubiquitination and degradation pathway.

Quantitative Data: Binding Affinity to Cereblon

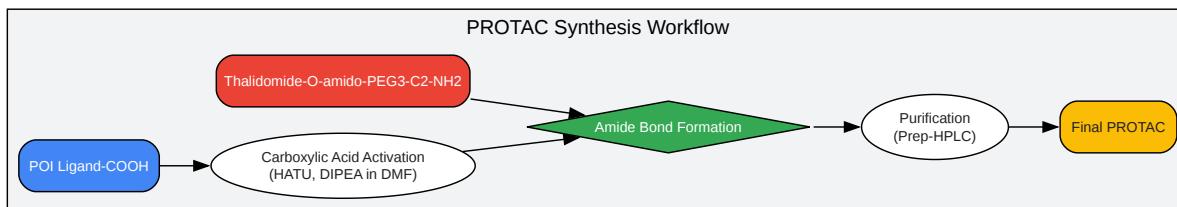
The binding affinity of the thalidomide core and its clinically relevant derivatives to CRBN is a critical parameter for the efficacy of the resulting PROTAC. Below is a summary of reported binding affinities.

Compound	Binding Affinity (IC ₅₀ / K _i / K _e)	Method	Reference(s)
Thalidomide (racemic)	IC ₅₀ : ~30 μM K _i : 249.20 nM	Thermal Shift Assay Competitive Fluorescence Polarization	[5]
	IC ₅₀ : 22.4 nM	TR-FRET Assay	[6]
(S)-Thalidomide	IC ₅₀ : 11.0 nM	TR-FRET Assay	[6]
~10-fold stronger binding than (R)- enantiomer		Biochemical Assays	[2][7]
(R)-Thalidomide	IC ₅₀ : 200.4 nM	TR-FRET Assay	[6]
Lenalidomide	IC ₅₀ : ~3 μM	Thermal Shift Assay	[5]
IC ₅₀ : ~2 μM	Competitive Bead Binding	[5]	
K _i : 177.80 nM	Competitive Fluorescence Polarization	[3]	
IC ₅₀ : 8.9 nM	TR-FRET Assay	[6]	
Pomalidomide	IC ₅₀ : ~3 μM	Thermal Shift Assay	[5]
IC ₅₀ : ~2 μM	Competitive Bead Binding	[5]	
K _i : 156.60 nM	Competitive Fluorescence Polarization	[3]	
IC ₅₀ : 6.4 nM	TR-FRET Assay	[6]	

Experimental Protocols

PROTAC Synthesis via Amide Coupling

This protocol outlines the synthesis of a PROTAC by coupling Thalidomide-O-amido-PEG3-C2-NH₂ with a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).



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Caption: Workflow for amide coupling-based PROTAC synthesis.

Materials:

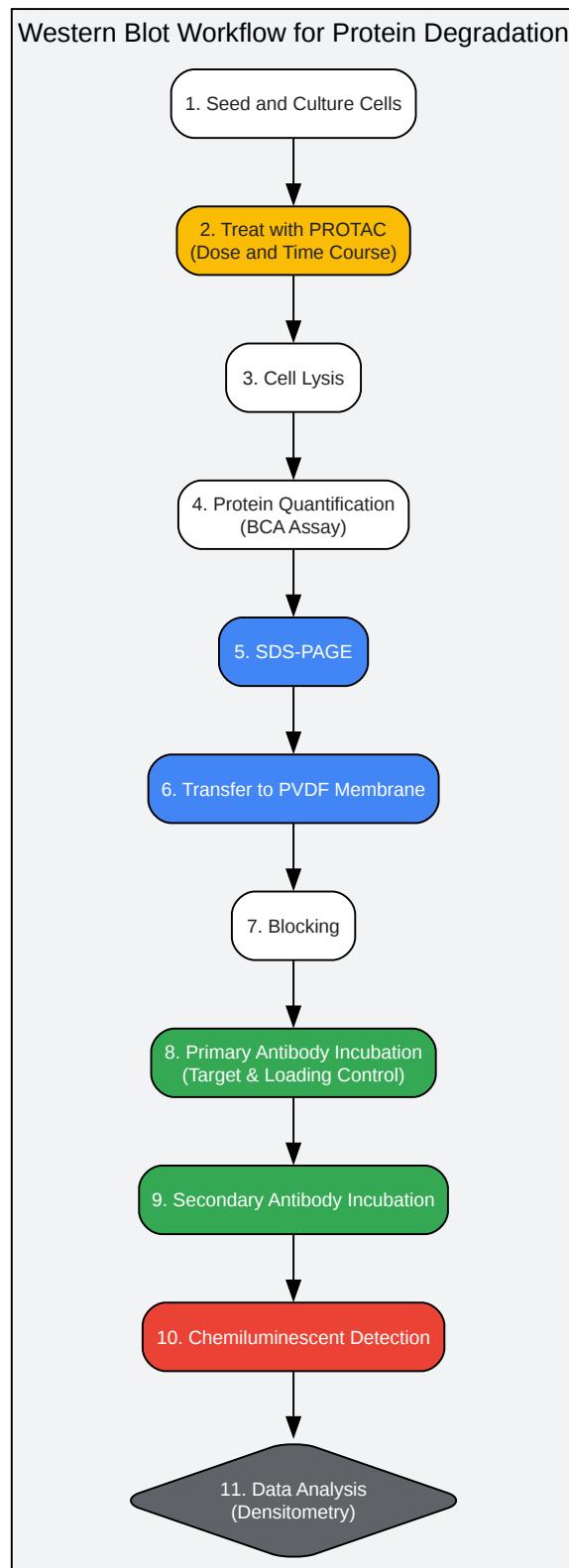
- POI-COOH (1.0 equivalent)
- **Thalidomide-O-amido-PEG3-C2-NH₂ TFA** (1.1-1.2 equivalents)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 equivalents)
- DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 equivalents)
- Anhydrous DMF (N,N-Dimethylformamide)
- Preparative HPLC system
- LC-MS system for reaction monitoring

Procedure:

- Activation of POI-COOH: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-COOH in anhydrous DMF. Add HATU and DIPEA to the solution. Stir the mixture at room temperature for 15-30 minutes. This step forms an activated ester intermediate.[8][9][10]
- Coupling Reaction: Add a solution of **Thalidomide-O-amido-PEG3-C2-NH2 TFA** in anhydrous DMF to the activated POI-COOH mixture.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by LC-MS until the starting material (POI-COOH) is consumed (typically 2-16 hours).
- Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC molecule.
- Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.

Western Blot for Protein Degradation Analysis

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[11][12][13]



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Caption: Step-by-step workflow for Western blot analysis.

Materials:

- Cell line expressing the protein of interest
- Synthesized PROTAC
- Cell culture medium and reagents
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody for the target protein
- Primary antibody for a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- ECL (Enhanced Chemiluminescence) substrate

Procedure:

- Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 μ M) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[\[13\]](#)
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
- SDS-PAGE: Denature the protein lysates and separate them on an SDS-polyacrylamide gel.

- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[\[11\]](#)
- Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the primary antibody for the loading control.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of degradation relative to the vehicle control. This data can be used to calculate DC₅₀ (concentration for 50% degradation) and D_{max} (maximum degradation).

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